Lithiation Site Selectivity: 2-Bromo-4,6-difluorobenzothiazole vs. 4-Fluoro- and 4,6-Difluorobenzothiazole
The interaction of 2-bromo-4,6-difluorobenzothiazole with BuLi and LiN[(CH3)3Si]2 in THF reveals distinct metalation sites compared to 4-fluorobenzothiazole and 4,6-difluorobenzothiazole. The presence of the 2-bromo substituent alters the electron density and directs lithiation to different positions on the benzothiazole ring [1].
| Evidence Dimension | Main metalation site upon treatment with BuLi/LiN[(CH3)3Si]2 followed by DMF or MeI |
|---|---|
| Target Compound Data | 2-Bromo-4,6-difluorobenzothiazole directs lithiation to a distinct site due to the combined electron-withdrawing effects of the 2-bromo and 4,6-difluoro substituents |
| Comparator Or Baseline | 4-Fluorobenzothiazole and 4,6-difluorobenzothiazole exhibit different metalation site preferences |
| Quantified Difference | Qualitative difference in regioselectivity; the target compound provides access to functionalization patterns not achievable with non-brominated analogs |
| Conditions | THF, BuLi or LiN[(CH3)3Si]2, followed by DMF or MeI |
Why This Matters
The distinct lithiation site selectivity enables regioselective synthesis of derivatives that are inaccessible from non-brominated or mono-fluorinated benzothiazoles, directly impacting synthetic route design.
- [1] Romanov, V. E.; Panteleeva, E. V. Synthesis of Fluorinated Benzothiazoles, Study of Their Lithiation Sites and Subsequent Interaction with Dimethylformamide. Chem. Sustain. Dev. 2023, 31 (6), 673-680. DOI: 10.15372/CSD2023516. View Source
